

# Efficacy of <sup>161</sup>Tb-PNT6555: A Comparative Guide to a Novel Radiopharmaceutical

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PNT6555  
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This guide provides a comprehensive comparison of the novel radiopharmaceutical, <sup>161</sup>Tb-PNT6555, with alternative therapies. It is designed to offer an objective overview of its performance, supported by preclinical and clinical data, to aid in research and development decisions.

## Executive Summary

<sup>161</sup>Tb-PNT6555 is an investigational radiopharmaceutical that targets Fibroblast Activation Protein (FAP), a protein highly expressed in the tumor microenvironment of numerous cancers. [1][2] Preclinical studies have demonstrated its potential as a potent anti-cancer agent. This guide will compare its efficacy with its FAP-targeting counterparts, <sup>177</sup>Lu-PNT6555 and <sup>225</sup>Ac-PNT6555, as well as with established PSMA-targeting radiopharmaceuticals, <sup>177</sup>Lu-PSMA-617 and <sup>225</sup>Ac-PSMA-617, which are used in the treatment of prostate cancer.

## Comparative Efficacy Data

The following tables summarize the available quantitative data from preclinical and clinical studies to facilitate a clear comparison of the efficacy of <sup>161</sup>Tb-PNT6555 and its alternatives.

### Table 1: Preclinical Efficacy of FAP-Targeting Radiopharmaceuticals

Radiopharmaceutical	Tumor Model	Key Efficacy Endpoints	Results	Citations
161Tb-PNT6555	HEK-mFAP tumor-bearing mice	Median Survival	95.5 days (15 MBq dose) vs. 35 days (control)	[1]
Long-term Survival	100% survival at study endpoint (~100 days) with 30 and 60 MBq doses	[1][2]		
Tumor Growth Delay	Significant, dose-dependent delay at all dose levels	[2]		
177Lu-PNT6555	HEK-mFAP tumor-bearing mice	Tumor Growth Delay	Greatest tumor growth delay compared to 177Lu-PNT6952 and 177Lu-PNT6522	[3]
Animal Survival	Highest animal survival compared to other 177Lu-DOTA-FAPIs	[3]		
225Ac-PNT6555	HEK-mFAP tumor-bearing mice	Animal Survival	80% survival at optimal doses	[2][3]
Tumor Growth Delay	Delayed tumor growth for 65 days at a 50 kBq dose	[4]		

**Table 2: Clinical Efficacy of PSMA-Targeting Radiopharmaceuticals in Metastatic Castration-Resistant Prostate Cancer (mCRPC)**

Radiopharmaceutical	Key Efficacy Endpoints	Results	Citations
177Lu-PSMA-617	Overall Survival (OS)	Median OS: 13.7 - 15.3 months	<a href="#">[5]</a>
≥50% PSA Decline	40% - 46% of patients	<a href="#">[5]</a>	
Radiographic Progression-Free Survival (rPFS)	Median rPFS: 8.7 months		
225Ac-PSMA-617	Overall Survival (OS)	Median OS: 18 months	<a href="#">[6]</a>
Progression-Free Survival (PFS)	Median PFS: 8 months	<a href="#">[6]</a>	
≥50% PSA Decline	62.1% - >50% in 9/10 patients	<a href="#">[6]</a>	
Disease Control Rate (Molecular Response)	61.1%	<a href="#">[6]</a>	

## Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical and clinical evaluation of these radiopharmaceuticals.

### Preclinical Studies (161Tb-PNT6555)

- Tumor Model: Studies utilized mice xenografted with human embryonic kidney (HEK) cells engineered to express mouse FAP (HEK-mFAP).[\[2\]](#)[\[7\]](#)[\[8\]](#) The animal care and use committee at the respective institution approved the protocol.[\[7\]](#)[\[8\]](#)

- Radiolabeling: **PNT6555** was labeled with  $^{161}\text{Tb}$ ,  $^{177}\text{Lu}$ , or  $^{225}\text{Ac}$ . The radioligands were prepared by heating the precursor with the respective radionuclide.[\[8\]](#)
- Biodistribution Studies: Tumor-bearing mice were injected intravenously with the radioligand. At designated time points, blood and various tissues were collected, weighed, and the radioactivity was measured to determine the percentage of injected dose per gram (%ID/g).[\[8\]](#)
- Imaging Studies: Small-animal Positron Emission Tomography/Computed Tomography (PET/CT) was performed for  $^{68}\text{Ga}$ -labeled compounds, and Single Photon Emission Computed Tomography (SPECT) imaging was used for  $^{177}\text{Lu}$ -labeled compounds to visualize tumor uptake and biodistribution.[\[8\]](#)
- Efficacy Studies: Mice with established HEK-mFAP tumors were administered a single intravenous injection of the radiopharmaceutical at varying doses (e.g., 15, 30, and 60 MBq for  $^{161}\text{Tb}$ -**PNT6555**).[\[1\]](#)[\[2\]](#) Tumor dimensions and body weights were measured weekly. The primary endpoints were tumor growth delay and overall survival.[\[2\]](#)[\[8\]](#)

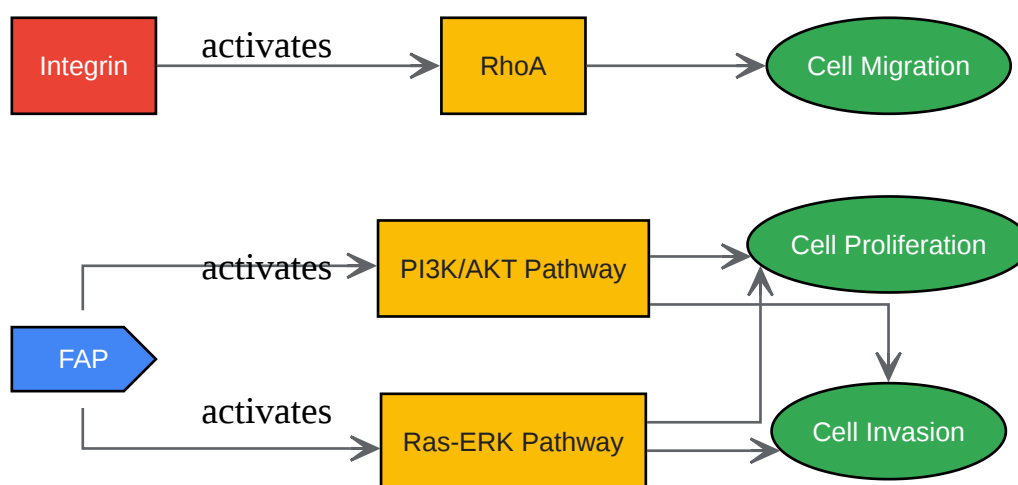
## Clinical Trials (PSMA-Targeting Radiopharmaceuticals)

- Patient Population: Patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on prior therapies.[\[5\]](#)[\[6\]](#) Eligibility often required a positive PSMA PET/CT scan.[\[5\]](#)
- Treatment Regimen:
  - $^{177}\text{Lu}$ -PSMA-617: Typically administered at a dose of 7.4 GBq every 6 weeks for up to 6 cycles.[\[5\]](#)
  - $^{225}\text{Ac}$ -PSMA-617: Dosing varied, with one study using 100 KBq/Kg body weight at 8-week intervals for up to 3 cycles.[\[6\]](#)
- Efficacy Assessment:
  - Biochemical Response: Assessed by measuring the decline in serum Prostate-Specific Antigen (PSA) levels.[\[5\]](#)[\[6\]](#)

- Radiographic Response: Evaluated using imaging modalities like PET/CT based on criteria such as PERCIST.[6]
- Safety Assessment: Monitored through regular physical examinations, vital signs, and laboratory tests (hematologic, kidney, and liver function). Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[6]

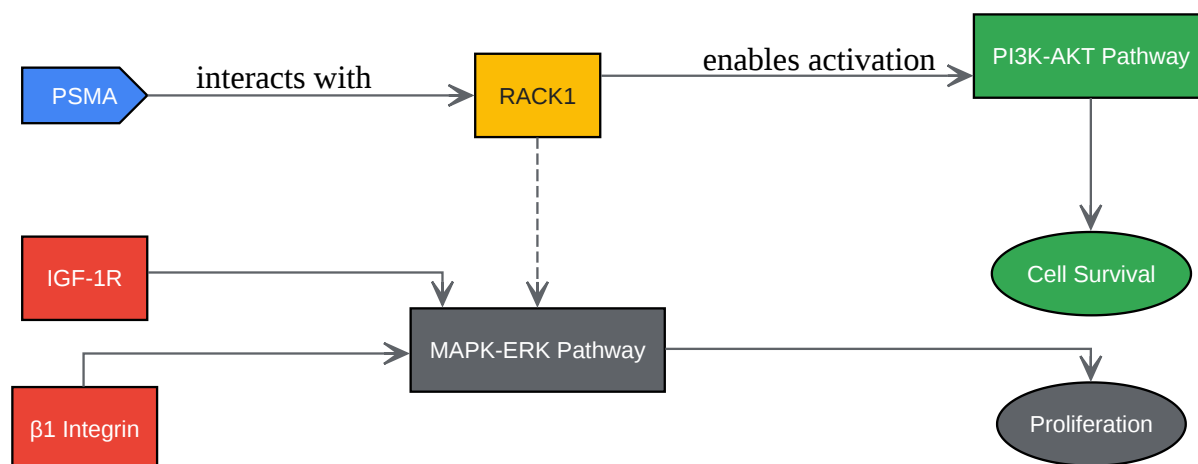
## Visualizing Mechanisms and Workflows

The following diagrams illustrate the signaling pathways targeted by these radiopharmaceuticals and a typical experimental workflow.



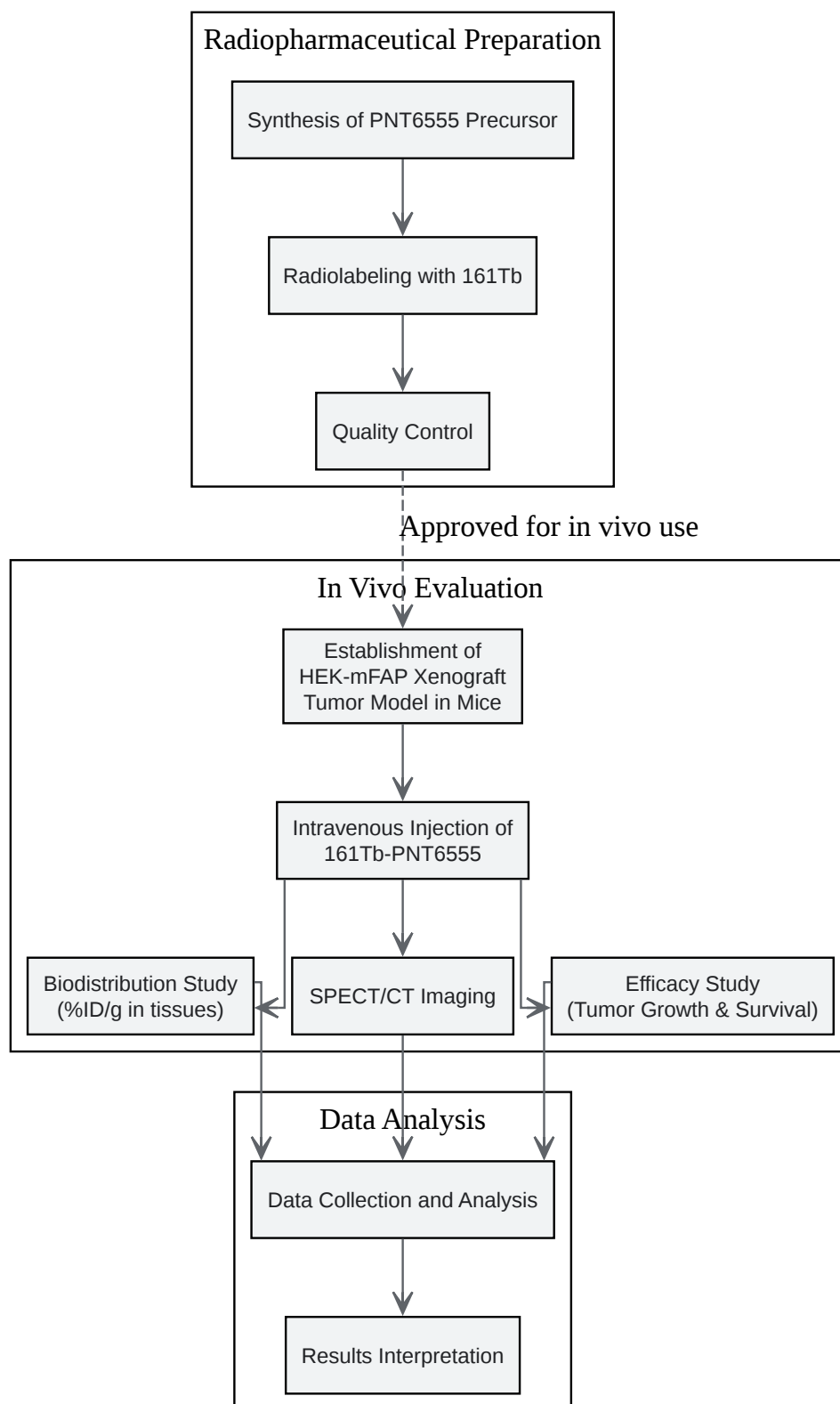
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FAP Signaling Pathway in Cancer Cells.



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PSMA Signaling Pathway in Prostate Cancer.



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Preclinical Experimental Workflow for 161Tb-PNT6555.

## Discussion and Future Directions

The preclinical data for  $^{161}\text{Tb}$ -**PNT6555** are promising, demonstrating significant anti-tumor efficacy and a dose-dependent survival benefit in a FAP-expressing tumor model.[1][2] Its performance appears comparable, and in some instances superior, to other **PNT6555** radioconjugates in these early studies.[2][3] The use of Terbium-161 is of particular interest due to its decay properties, which include the emission of both beta particles and a substantial number of conversion and Auger electrons, potentially offering a therapeutic advantage over isotopes like Lutetium-177.

In comparison to the clinically established PSMA-targeted therapies,  $^{161}\text{Tb}$ -**PNT6555** targets a different, and potentially broader, range of cancers due to the widespread expression of FAP in the stroma of many epithelial tumors.[1] While direct clinical comparisons are not yet possible, the preclinical efficacy of  $^{161}\text{Tb}$ -**PNT6555** suggests it could be a valuable therapeutic option for a variety of solid tumors.

Future research should focus on the clinical translation of  $^{161}\text{Tb}$ -**PNT6555**. A first-in-human study, similar to the "FRONTIER" trial for  $^{177}\text{Lu}$ -**PNT6555**, would be a critical next step to evaluate its safety, dosimetry, and preliminary efficacy in patients with FAP-positive cancers.[9] Further preclinical studies could also explore combination therapies, for instance with immunotherapy, to potentially enhance its anti-tumor effects.

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- To cite this document: BenchChem. [Efficacy of 161Tb-PNT6555: A Comparative Guide to a Novel Radiopharmaceutical]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12385667#efficacy-of-161tb-pnt6555-as-a-novel-radiopharmaceutical>]

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